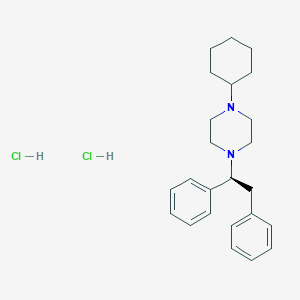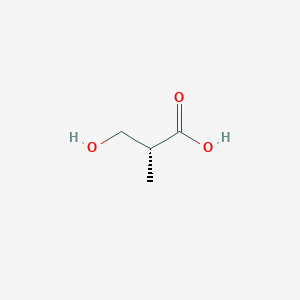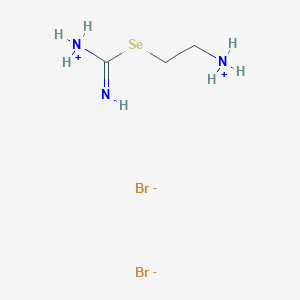
次氯酸钠五水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium hypochlorite pentahydrate is an inorganic chemical compound with the formula NaOCl·5H₂O. It is a pale greenish-yellow crystalline solid that is stable when kept refrigerated. This compound is widely known for its strong oxidizing properties and is commonly used as a disinfectant and bleaching agent .
科学研究应用
Sodium hypochlorite pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidant in organic synthesis for the oxidation of alcohols, sulfides, and glycols.
Biology: Employed in the disinfection of laboratory equipment and surfaces.
Medicine: Utilized in the preparation of disinfectant solutions for medical use.
Industry: Applied in the bleaching of textiles and paper, and in water treatment processes.
作用机制
Target of Action
Sodium hypochlorite pentahydrate primarily targets fatty acids and amino acids . It is an antimicrobial agent used to treat and prevent infections of the skin and tissue . It is also used as a chemical reagent for chlorination and oxidation reactions .
Mode of Action
Sodium hypochlorite mediates its antimicrobial action by reacting with fatty acids and amino acids . Through a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . This reduces the surface tension of the remaining solution . Sodium hypochlorite may react with amino acids to neutralize them and form water and salt . Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism . Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups .
Biochemical Pathways
Sodium hypochlorite pentahydrate is used in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . It causes biosynthetic alterations in cellular metabolism and phospholipid destruction, formation of chloramines that interfere in cellular metabolism, oxidative action with irreversible enzymatic inactivation in bacteria, and lipid and fatty acid degradation .
Result of Action
The result of sodium hypochlorite pentahydrate’s action is the disruption of microbial cell metabolism, leading to cell death . It is also used in organic synthesis to oxidize various compounds, providing synthetically useful products .
生化分析
Biochemical Properties
Sodium hypochlorite pentahydrate has been employed in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . In most of these reactions, Sodium hypochlorite pentahydrate functions as a simple oxidant . It has been used in the oxidation of 2-octanol in several solvents .
Cellular Effects
It is unstable in solution and easily decomposes, liberating chlorine, which is the active principle of such products .
Molecular Mechanism
It is known that Sodium hypochlorite reacts with most nitrogen compounds to form volatile monochloramine, dichloramines, and nitrogen trichloride .
Temporal Effects in Laboratory Settings
Sodium hypochlorite pentahydrate has been used in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . In most of these reactions, Sodium hypochlorite pentahydrate functions just as a simple oxidant . The reaction of 2-octanol with several concentrations of aqueous Sodium hypochlorite pentahydrate prepared from Sodium hypochlorite pentahydrate crystals and water has been documented .
准备方法
Synthetic Routes and Reaction Conditions: Sodium hypochlorite pentahydrate can be synthesized by reacting chlorine gas with a cold, dilute solution of sodium hydroxide. The reaction is as follows: [ \text{Cl}_2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O} ] The resulting solution is then cooled to crystallize sodium hypochlorite pentahydrate .
Industrial Production Methods: Industrially, sodium hypochlorite pentahydrate is produced by the same reaction but on a larger scale. The process involves the careful control of temperature and concentration to ensure the stability of the pentahydrate form. The crystalline material is 44% sodium hypochlorite and contains minimal amounts of sodium hydroxide and sodium chloride .
Types of Reactions:
Oxidation: Sodium hypochlorite pentahydrate is a strong oxidizing agent.
Substitution: It can react with disulfides or thiols to produce sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation of Alcohols: Sodium hypochlorite pentahydrate in the presence of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and a buffer such as sodium bicarbonate.
Substitution Reactions: Reactions with disulfides or thiols in acetic acid.
Major Products:
Oxidation: Aldehydes and ketones from alcohols.
Substitution: Sulfonyl chlorides from disulfides or thiols.
相似化合物的比较
- Sodium chlorite (NaClO₂)
- Sodium chlorate (NaClO₃)
- Sodium perchlorate (NaClO₄)
- Calcium hypochlorite (Ca(OCl)₂)
Comparison:
- Sodium hypochlorite pentahydrate is unique due to its stability in the crystalline form and its high oxidizing power. Unlike sodium chlorite and sodium chlorate, it is more commonly used in household and industrial applications for disinfection and bleaching .
- Calcium hypochlorite is another strong oxidizing agent but is often used in solid form for pool sanitation and water treatment .
Sodium hypochlorite pentahydrate stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
属性
CAS 编号 |
10022-70-5 |
|---|---|
分子式 |
ClH3NaO2 |
分子量 |
93.46 g/mol |
IUPAC 名称 |
sodium;hypochlorite;pentahydrate |
InChI |
InChI=1S/ClHO.Na.H2O/c1-2;;/h2H;;1H2 |
InChI 键 |
BIYQMPMOJAQCFC-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
手性 SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
规范 SMILES |
O.OCl.[Na] |
Key on ui other cas no. |
10022-70-5 |
Pictograms |
Oxidizer; Corrosive; Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)


![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)





